5-Bromo-2-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and a methoxy group linked to a piperidine ring, which is further substituted with a 4-fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and 4-fluorophenylsulfonyl chloride.
Formation of Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-fluorophenylsulfonyl chloride with piperidine under basic conditions.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable base, such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Industrial processes often involve optimizing reaction conditions to increase yield and reduce production costs.
Use of Continuous Flow Reactors: Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the methoxy group.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield alcohols or amines.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding alcohol and pyrimidine derivative.
Scientific Research Applications
5-Bromo-2-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in biological studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: The compound is utilized in chemical biology to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Binding Affinity: The presence of the 4-fluorophenylsulfonyl group enhances its binding affinity to target proteins, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-[[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
- 5-Bromo-2-[[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
- 5-Bromo-2-[[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
Uniqueness
- Substituent Effects : The presence of the 4-fluorophenylsulfonyl group in 5-Bromo-2-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine imparts unique electronic and steric properties, enhancing its binding affinity and specificity.
- Biological Activity : Compared to similar compounds, this compound exhibits distinct biological activities, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
5-bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFN3O3S/c17-13-9-19-16(20-10-13)24-11-12-5-7-21(8-6-12)25(22,23)15-3-1-14(18)2-4-15/h1-4,9-10,12H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVWOSDSFFYNAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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